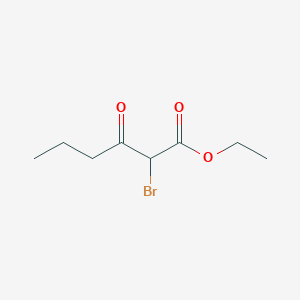
Ethyl 2-bromo-3-oxohexanoate
概要
説明
Ethyl 2-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxohexanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-3-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of ethyl 2-bromo-3-hydroxyhexanoate.
Oxidation: Formation of ethyl 2-bromo-3-oxohexanoic acid.
科学的研究の応用
Ethyl 2-bromo-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds that may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-bromo-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different products.
類似化合物との比較
Ethyl 2-bromo-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-oxopentanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 2-chloro-3-oxohexanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-oxohexanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
特性
分子式 |
C8H13BrO3 |
|---|---|
分子量 |
237.09 g/mol |
IUPAC名 |
ethyl 2-bromo-3-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
InChIキー |
DSDZNRWURCCYQJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(C(=O)OCC)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
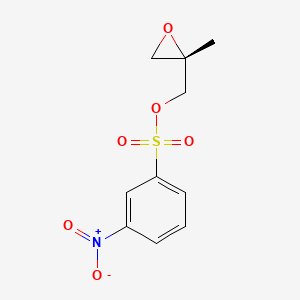
![(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B8687036.png)
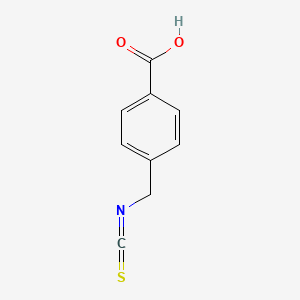


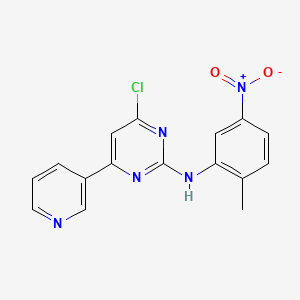
![4-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B8687064.png)
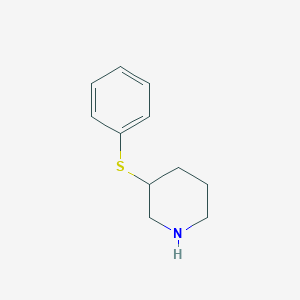


![2-[(3-Nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B8687088.png)
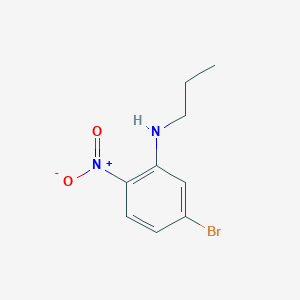

![R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether](/img/structure/B8687132.png)
